N-(2,4-dimethoxyphenyl)-2-[9-(2,5-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[9-(2,5-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a structurally complex heterocyclic compound featuring a fused pyrazolo-triazolo-pyrazine core. Key structural attributes include:
- Substituents: A 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 2,5-dimethylphenyl group on the pyrazine ring.
- Molecular Formula: C₂₅H₂₄N₆O₄ (calculated molecular weight: 496.50 g/mol).
- Physicochemical Properties: Predicted logP of ~3.75, hydrogen bond acceptors (7), and a polar surface area of ~74 Ų, suggesting moderate lipophilicity and solubility .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[11-(2,5-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O4/c1-15-5-6-16(2)18(11-15)20-13-21-24-28-31(25(33)29(24)9-10-30(21)27-20)14-23(32)26-19-8-7-17(34-3)12-22(19)35-4/h5-13H,14H2,1-4H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMVQOZLXIMAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)OC)OC)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[9-(2,5-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H23N5O4
- Molecular Weight : 425.45 g/mol
Biological Activity Overview
The biological activities of this compound have been studied in various contexts:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a][1,2,4]triazoles exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
- Antimicrobial Properties : Some studies have shown that compounds with similar structures possess antimicrobial activity against a range of pathogens. The presence of the pyrazole ring system is often associated with enhanced antibacterial and antifungal effects .
- Anti-inflammatory Effects : There is evidence suggesting that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies and Experimental Data
A number of studies have investigated the biological activity of compounds structurally related to this compound:
- Study 1 : A study focused on the anticancer properties of pyrazole derivatives found that specific modifications to the 1-position of the pyrazole ring significantly increased cytotoxicity against breast cancer cell lines (MCF-7) .
- Study 2 : Another investigation reported that certain pyrazole derivatives demonstrated potent inhibitory activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the role of the methoxy groups in enhancing solubility and bioactivity .
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Pyrazolo[1,5-a][1,2,4]triazoles | Induction of apoptosis in cancer cell lines |
| Antimicrobial | Similar pyrazole derivatives | Inhibition of bacterial growth |
| Anti-inflammatory | Pyrazole derivatives | Reduction in pro-inflammatory cytokines |
Comparison with Similar Compounds
N-(3,4-Dimethylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide
- Key Differences :
- Substituents: 3,4-Dimethylphenyl (vs. 2,4-dimethoxyphenyl) and 4-methoxyphenyl (vs. 2,5-dimethylphenyl) .
- Molecular Weight: 442.48 g/mol (C₂₄H₂₂N₆O₃), ~11% lighter than the target compound.
- Physicochemical Properties: logP = 3.75 (identical to target), but reduced polar surface area (74.0 Ų vs. target’s ~74 Ų).
N-(3,4-Dimethoxyphenyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide
- Key Differences :
- Implications : Fluorine’s electron-withdrawing nature may enhance metabolic stability and dipole interactions with target proteins .
Heterocyclic Core Variants
F-DPA and DPA-714 (Pyrazolo[1,5-a]pyrimidine Acetamides)
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide
- Key Differences: Core Structure: Triazolo[4,3-a]pyrazine (vs. triazolo[3,4-c]pyrazine) . Substituents: Phenoxyacetamide (vs. dimethylphenyl). Physicochemical Properties: High melting point (260–263°C), 51% synthesis yield.
- Implications: The phenoxy group may improve water solubility, but the rigid core could reduce conformational flexibility for target engagement .
Key Findings and Implications
Substituent Effects :
- Methoxy groups (target compound) enhance solubility compared to methyl analogues but may reduce metabolic stability due to oxidative demethylation pathways .
- Fluorine substitution () improves electronegativity and binding precision but may complicate synthesis .
Core Heterocycle Impact :
- Fused triazolo-pyrazine cores (target) offer more rigid, planar structures for target interaction compared to pyrazolo[1,5-a]pyrimidines () .
Synthetic Feasibility :
- Compounds with simpler cores (e.g., F-DPA) exhibit higher yields (>70%), while fused systems (target) may require optimized conditions to improve efficiency .
Biological Potential: The target compound’s balance of lipophilicity (logP ~3.75) and polar surface area (~74 Ų) suggests suitability for both membrane penetration and aqueous solubility, critical for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
